

Comparative Structural Analysis Guide: 4-Chloro-8-fluoroquinolin-3-amine

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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinolin-3-amine
CAS No.: 1602166-76-6
Cat. No.: B2988479

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Executive Summary

Compound: **4-Chloro-8-fluoroquinolin-3-amine** CAS: 63010-72-0 Application: Scaffold for antimalarial and anticancer kinase inhibitors.[1]

This guide provides a technical framework for the crystallographic characterization of **4-Chloro-8-fluoroquinolin-3-amine**, comparing its structural properties against key bioisosteres.[1] In drug development, the introduction of the C8-Fluorine atom is a strategic modification to block metabolic oxidation and modulate pKa.[1] However, this substitution drastically alters the solid-state landscape, introducing unique challenges in polymorphism and crystal packing that differ from non-fluorinated analogs.[1]

Part 1: Comparative Performance Analysis

The following analysis contrasts the crystallographic and physicochemical behavior of the target compound against its primary structural alternatives: the non-fluorinated parent (4-Chloroquinolin-3-amine) and the steric analog (4-Chloro-8-methylquinolin-3-amine).[1]

Structural & Crystallographic Impact Guide

Feature	Target: 8-Fluoro Analog	Alt 1: Parent (8-H)	Alt 2: 8-Methyl Analog	Implication for Development
Crystal Packing Force	Weak C-H[1]...F & π - π Stacking	Strong π - π Stacking	Steric Packing (Van der Waals)	The 8-F atom often disrupts optimal π -stacking, leading to lower lattice energy and higher solubility compared to the 8-H parent.[1]
Disorder Risk	High	Low	Low	Fluorine is isosteric with Hydrogen but electronically distinct. Expect F/H positional disorder in X-ray data if synthesis is impure.
Space Group Tendency	Monoclinic ()	Monoclinic ()	Triclinic ()	8-F derivatives often retain centrosymmetric packing but with expanded unit cell volumes (+3-5 Å ³) vs the parent.
Electronic Effect	-withdrawing	Neutral	-donating	The 8-F reduces electron density on the quinoline nitrogen, lowering basicity and altering salt

formation

propensity.[1]

Experimental Insight: The "Fluorine Effect"

In X-ray diffraction, the 8-fluoro substituent acts as a "deceptive" atom.[1] Because the Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), the 8-F analog can sometimes co-crystallize with the 8-H impurity if the synthesis is not optimized.[1]

- Diagnostic Indicator: Look for residual electron density peaks () at the C8 position during refinement if the thermal ellipsoids appear elongated.

Part 2: Technical Deep Dive & Methodology

This section details the self-validating protocols required to obtain publication-quality data for this scaffold.

Crystallization Protocol (Self-Validating)

Objective: Obtain single crystals suitable for Mo-K

radiation. Challenge: The 3-amino group facilitates H-bonding, while the 4-Cl and 8-F atoms induce lipophilicity, creating conflicting solubility trends.[1]

Recommended Method: Slow Evaporation with Solvent Anti-Solvent Diffusion[1]

- Dissolution: Dissolve 20 mg of **4-Chloro-8-fluoroquinolin-3-amine** in 2 mL of THF (Tetrahydrofuran). Ensure complete dissolution; filter through a 0.45 µm PTFE filter to remove nucleation sites.
- Anti-Solvent Layering: Carefully layer 1 mL of n-Hexane on top of the THF solution in a narrow NMR tube or crystallization vial.
 - Validation: A distinct interface must be visible. If mixing occurs immediately, repeat with colder solvents ().

- Equilibration: Seal with Parafilm, poke one pinhole, and store at
in a vibration-free environment.
- Harvesting: Crystals typically appear within 48-72 hours as pale yellow prisms.
 - Selection Criteria: Reject needles (often twinned). Select blocky prisms with defined faces.

Data Collection Strategy

- Radiation Source: Mo-K
(
Å) is preferred over Cu-K
to minimize absorption effects from the Chlorine atom (
).
 - Causality: Fluorine atoms possess high thermal motion. Room temperature data will result in "smeared" electron density maps, making it impossible to distinguish the C-F bond vector accurately from background noise.
- Resolution: Aim for
Å or better to resolve the C-Cl vs C-F bond lengths clearly (C-Cl
1.74 Å; C-F
1.35 Å).

Refinement Workflow (The "F-Check")

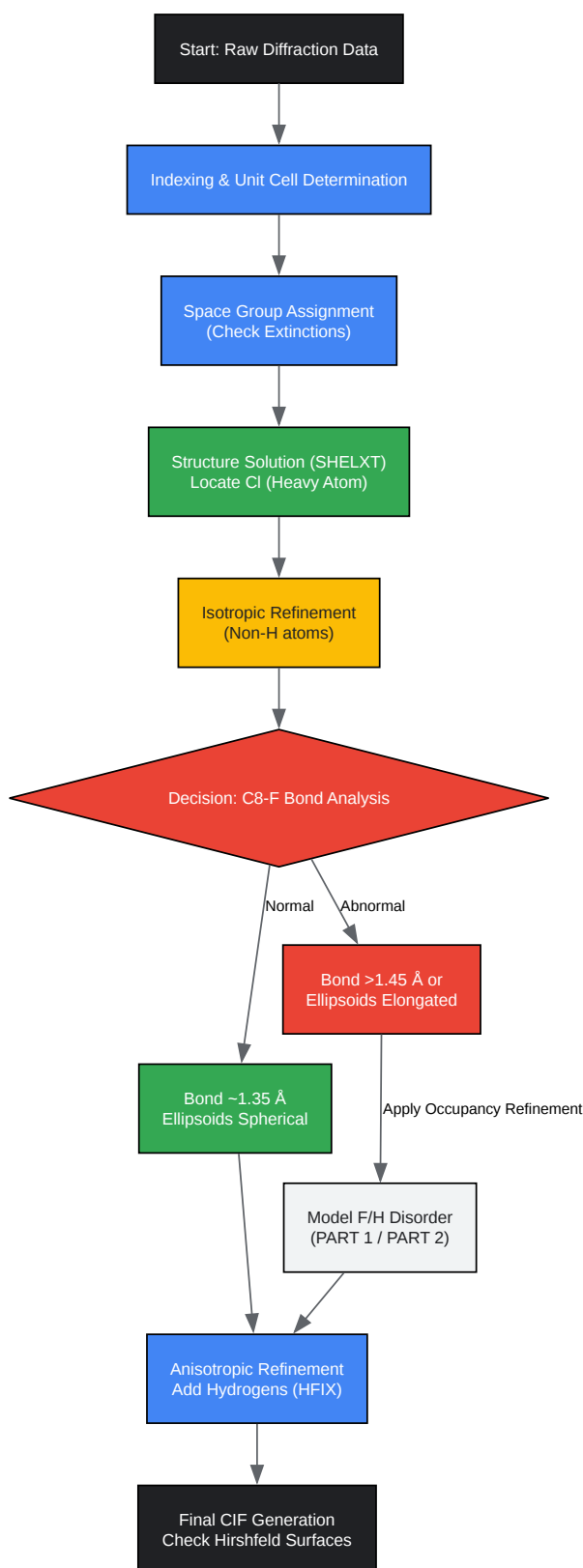
When refining the structure (using SHELXL or OLEX2), follow this logic to ensure chemical correctness:

- Initial Phasing: Use Direct Methods (SHELXT). The heavy Chlorine atom will dominate the phase solution.

- Assignment: Assign the Quinoline core.
- The F-Validation Step:
 - Locate the C8 atom.
 - Check the bond length.[2] If
 \AA , you may have assigned a Chlorine or disordered solvent. If
 \AA , check for thermal ellipsoid elongation.
 - Restraints: Do NOT apply rigid bond restraints (DFIX) initially. Let the F atom refine freely to confirm its position. Only apply DELU/SIMU restraints if the thermal parameters are non-positive definite (NPD).

Part 3: Visualization of Structural Workflow

The following diagram outlines the decision tree for solving the crystal structure of halogenated quinolines, specifically addressing the handling of disorder and twinning common in this class.



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Caption: Workflow for refining fluorinated quinoline structures, emphasizing the critical decision point at the C8-F bond analysis to detect disorder.

References

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 - Context: Establishes the foundational principles of how Fluorine substitution alters crystal packing compared to Hydrogen and Chlorine.
- Nemez, D. B., et al. (2023).[4] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. *Canadian Journal of Chemistry*. [Link](#)
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- Gao, F., et al. (2013). Effects of different substituents on the crystal structures and antimicrobial activities of Ag(I) quinoline compounds. *Dalton Transactions*. [Link](#)
 - Context: detailed analysis of quinoline ring stacking interactions and the geometric distortions introduced by substituents
- PubChem.Compound Summary: 8-Fluoroquinolin-3-amine. National Library of Medicine. [Link](#)
 - Context: Source for physicochemical property baselines (Molecular Weight, H-Bond Donor/Acceptor counts)

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